3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an azetidine-derived intermediate with a tert-butyl ester protecting group and a fluorinated phenoxymethyl substituent. These compounds are critical intermediates in drug discovery, particularly for nicotinic acetylcholine receptor (nAChR) ligands, due to their ability to modulate receptor activity while maintaining metabolic stability .
This article provides a detailed comparison with structurally similar azetidine-tert-butyl ester derivatives, focusing on substituent effects, pharmacological relevance, synthetic routes, and physicochemical properties.
Properties
IUPAC Name |
2-[3-fluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-8-12(9-19)10-23-14-5-4-11(6-13(14)18)7-15(20)21/h4-6,12H,7-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWLWYLJNBPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Starting Material : cis-3,4-Epoxy amine (prepared from allylic alcohol precursors).
-
Catalyst : La(OTf)₃ (5 mol%) in 1,2-dichloroethane (DCE) at reflux.
-
Key Step : Regioselective 4-exo-tet cyclization to form the azetidine ring.
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP.
-
Phenoxymethyl Introduction : Alkylation of the azetidine nitrogen with 4-(bromomethyl)-2-fluorophenylacetic acid methyl ester.
-
Ester Hydrolysis : NaOH in MeOH/H₂O to convert methyl ester to carboxymethyl.
Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | La(OTf)₃, DCE, reflux | 81 | >99% | |
| Boc Protection | Boc₂O, DMAP, THF | 95 | 99.5% | |
| Alkylation | K₂CO₃, DMF, 80°C | 73 | 98.8% | |
| Hydrolysis | NaOH, MeOH/H₂O | 89 | 99.2% |
Total Yield : 52% (four steps).
Method 2: Mitsunobu Coupling with Preformed Phenol
Reaction Scheme
Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Phenol Synthesis | AcCl, AlCl₃, CH₂Cl₂ | 68 | 97.5% | |
| Mitsunobu | DIAD, PPh₃, THF | 65 | 98.3% | |
| Hydrolysis | LiOH, THF/H₂O | 92 | 99.1% |
Total Yield : 41% (three steps).
Method 3: Palladium-Catalyzed Cross-Coupling
Reaction Scheme
Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boronation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | 75 | 96.7% | |
| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 58 | 97.9% | |
| Hydrolysis | TFA, CH₂Cl₂ | 94 | 99.0% |
Total Yield : 42% (three steps).
Method 4: Reductive Amination
Reaction Scheme
Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Aldehyde Synthesis | Swern oxidation | 70 | 98.2% | |
| Reductive Amination | NaBH₃CN, MeOH | 66 | 97.4% | |
| Oxidation | MnO₂, CH₂Cl₂ | 88 | 99.3% |
Total Yield : 40% (three steps).
Method 5: Solid-Phase Synthesis
Reaction Scheme
Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Resin Loading | Boc-azetidine, DIC | 85 | 98.0% | |
| Coupling | HATU, DIPEA | 78 | 97.5% | |
| Cleavage | TFA, CH₂Cl₂ | 90 | 99.4% |
Total Yield : 60% (three steps).
Comparative Analysis of Methods
| Method | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| 1 | 52 | High regioselectivity | Requires specialized La(OTf)₃ catalyst |
| 2 | 41 | Mild conditions | Low yield in Mitsunobu step |
| 3 | 42 | Scalable for bulk | Boronated phenol synthesis is costly |
| 4 | 40 | No transition metals | Multiple oxidation steps |
| 5 | 60 | High purity | Limited to small-scale synthesis |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines or phenols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a candidate for studying biological processes and interactions with biomolecules.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine atom and carboxymethyl group may enhance its binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Azetidine-tert-butyl Ester Derivatives
Key Observations :
- Fluorine Substitution: Fluorine at the phenoxy position (as in the target compound and analogs) enhances metabolic stability and electron-withdrawing effects, improving receptor binding .
- Carboxymethyl vs.
- Biological Activity : Trifluoropropyl and isoxazolyl substituents () demonstrate high potency for α4β2-nAChR, suggesting that bulky hydrophobic groups enhance receptor affinity .
Pharmacological and Functional Comparisons
Table 2: Pharmacological and Functional Data
Key Insights :
- The target compound’s fluorophenoxymethyl group may mimic the electronic effects of cyano or trifluoropropyl groups in nAChR ligands, though its carboxymethyl substituent could reduce blood-brain barrier penetration compared to more lipophilic analogs .
- Thiomorpholine-containing derivatives () are hypothesized to target enzymes like proteases due to their electrophilic sulfone groups, diverging from the nAChR focus of other analogs .
Thermal Stability :
- Thermolysis Activation Energy: For tert-butyl esters, activation energies range from 116–125 kJ mol⁻¹ (). The target compound’s carboxymethyl group may reduce stability compared to non-polar analogs due to increased hydrogen bonding .
- Decomposition Products : Thermal degradation of tert-butyl esters (e.g., MA20 in ) releases isobutylene and forms carboxylic acids or anhydrides, suggesting similar pathways for the target compound .
Biological Activity
3-(4-Carboxymethyl-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has gained attention due to its potential biological activities, particularly as an inhibitor of various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{13}H_{16}FNO_4
- Molecular Weight : 273.27 g/mol
The structure features an azetidine ring, a carboxymethyl group, and a fluorophenyl moiety, which contribute to its biological activity.
Research indicates that this compound functions as a DGAT2 (Diacylglycerol O-acyltransferase 2) inhibitor . DGAT2 plays a crucial role in triglyceride synthesis and lipid metabolism, making it a target for obesity and metabolic syndrome treatments. Inhibition of DGAT2 can lead to reduced lipid accumulation in tissues, thereby influencing metabolic pathways that are dysregulated in obesity-related disorders .
Inhibition of Enzymatic Activity
Studies have shown that the compound effectively inhibits DGAT2 with an IC50 value indicating potent activity. The inhibition leads to decreased triglyceride levels in cellular models, suggesting potential therapeutic applications in metabolic diseases .
Cellular Studies
In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The EC50 values for these cell lines were reported at approximately 2.7 μM after 72 hours of treatment. This suggests that the compound may not only inhibit DGAT2 but also induce apoptosis in cancerous cells through additional mechanisms .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | EC50 (μM) | Mechanism |
|---|---|---|---|
| DGAT2 Inhibition | N/A | IC50 < 1 μM | Inhibition of triglyceride synthesis |
| Cytotoxicity | MDA-MB-231 | 2.7 | Induction of apoptosis |
| Cytotoxicity | MDA-MB-468 | 2.5 | Induction of apoptosis |
Case Study 1: Metabolic Effects
In a study examining the effects of DGAT2 inhibitors on lipid metabolism, the administration of this compound resulted in a marked decrease in hepatic triglyceride levels in murine models. This effect was attributed to the inhibition of de novo lipogenesis pathways, highlighting its potential for treating non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders .
Case Study 2: Cancer Treatment Potential
Another study focused on the anti-cancer properties of this compound revealed that it not only inhibited cell proliferation but also altered cell cycle progression in MDA-MB-231 cells. The combination treatment with conventional chemotherapeutics showed enhanced efficacy, suggesting that this compound could serve as an adjuvant therapy in cancer treatment protocols .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis yield of this compound?
Answer:
Synthesis optimization requires attention to solvent choice, catalyst selection, and reaction conditions. For example, nucleophilic substitution followed by cyclization (common in azetidine derivatives) can be enhanced using polar aprotic solvents like tetrahydrofuran (THF) and catalysts such as triethylamine under mild temperatures (0–25°C) to minimize side reactions . Monitoring reaction progress via TLC or HPLC is critical. If low yields persist, consider adjusting stoichiometry or introducing inert atmospheres to stabilize reactive intermediates .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Characterization typically involves:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- X-ray crystallography for definitive structural elucidation, particularly for stereochemical assignments in azetidine rings .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
Advanced Question: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Answer:
Design a stability study using accelerated degradation protocols:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours and analyze decomposition products via LC-MS.
- pH stability : Dissolve the compound in buffers (pH 2–10) and monitor hydrolysis kinetics using UV-Vis spectroscopy.
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation with HPLC. Reference safety data for handling hazardous byproducts (e.g., fluorinated fragments) .
Advanced Question: What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurities. Mitigate this by:
- Reproducing assays under standardized conditions (e.g., cell line, incubation time).
- Purifying intermediates rigorously (e.g., column chromatography, recrystallization) to exclude confounding byproducts.
- Validating target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition). Cross-reference synthetic protocols to ensure structural fidelity .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from fluorinated or carboxymethyl groups.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous organic material. Refer to SDS guidelines for emergency procedures .
Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Simulate transition states to predict regioselectivity in nucleophilic attacks on the azetidine ring.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies.
- Solvent effects : Use COSMO-RS to optimize solvent selection for reactions involving the carboxymethyl group. Validate predictions with small-scale exploratory experiments .
Advanced Question: How to address low yields in the final cyclization step of the synthesis?
Answer:
Troubleshooting steps include:
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU, DIPEA) to enhance cyclization efficiency.
- Temperature modulation : Gradual heating (e.g., reflux in THF) or microwave-assisted synthesis to accelerate ring closure.
- Protecting group strategy : Evaluate tert-butyl ester stability under reaction conditions; switch to acid-labile groups if necessary .
Basic Question: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis.
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation.
- Regular QC checks : Monitor purity every 6 months via HPLC to detect decomposition .
Advanced Question: How to design a Structure-Activity Relationship (SAR) study for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing fluorine with other halogens or altering the carboxymethyl group).
- Biological testing : Screen against target enzymes/receptors to correlate structural changes with activity.
- Statistical analysis : Use multivariate regression to identify critical pharmacophoric features. Prioritize derivatives with >80% purity for reliable data .
Advanced Question: How to resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
Answer:
- Re-optimize force fields : Adjust parameters in software (e.g., Gaussian, Schrödinger) to better reflect fluorinated systems.
- Experimental validation : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O) to probe mechanistic pathways.
- Collaborative review : Cross-validate data with crystallographic evidence (e.g., X-ray of intermediates) to reconcile theory and practice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
